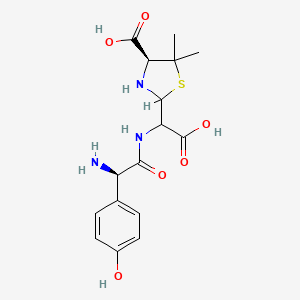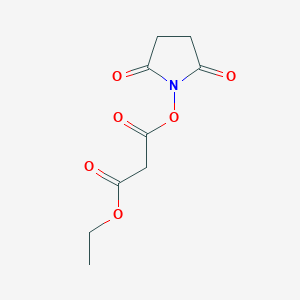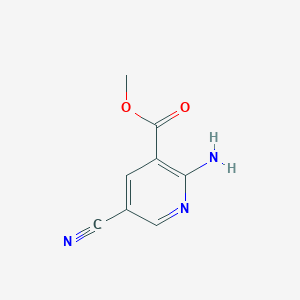
Amoxicillin open ring
Übersicht
Beschreibung
Amoxicillin open ring is a derivative of Amoxicillin . It is an impurity of Amoxicillin, a β-lactam family antibiotic that is commonly used in conjunction with clavulanic acid to treat bacterial infections .
Synthesis Analysis
The synthesis of Amoxicillin open ring involves a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic modelling, simulation, and optimisation of the batch enzymatic synthesis of amoxicillin have been performed . Kinetic parameter regression at different operating temperatures was performed, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Molecular Structure Analysis
Amoxicillin open ring has a complex molecular structure. It has been found that the antibacterial activity increases as penicillin size increases for both, Gram-negative and Gram-positive bacteria . The study of the relationships between chemical structure and biological activity of an antibiotic consists of identifying those functional groups directly involved in the activity at the molecular level and of determining what changes can be made in the molecule without causing it to lose activity .Chemical Reactions Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimisation can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .Wissenschaftliche Forschungsanwendungen
1. Detection and Food Safety
Amoxicillin, known for its β-lactam ring, has applications in food safety. An Enzyme Linked Immunosorbent Assay (ELISA) has been developed to detect amoxicillin and other penicillins in milk samples. This assay, designed to ensure food safety, utilizes biohybrid magnetic particles to hydrolyze the β-lactam ring, facilitating the detection of open-ring penicillins. It's particularly crucial due to the illegal use of penicillinase enzymes by some farmers to mask β-lactam concentrations in milk (Broto et al., 2015).
2. Environmental Monitoring and Treatment
Amoxicillin's presence in Sewage Treatment Plant (STP) effluents and its environmental impact has led to studies on its removal from wastewater. Ozonation has been proposed as a method to abate amoxicillin from effluents, with ozone primarily attacking the phenolic ring of the molecule, leading to the formation of hydroxyderivative intermediates (Andreozzi et al., 2005).
3. Drug Stability and Delivery
Research on amoxicillin’s stability and delivery mechanisms is crucial, especially concerning its β-lactamase degradation. Studies have explored the preparation of complexes such as [AMOX:β-CD], aiming to prevent β-lactamase degradation and enhance drug delivery. The interactions and stability of these complexes have been characterized using various techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (Bisson-Boutelliez et al., 2010).
4. Degradation and Environmental Fate
The degradation and environmental fate of amoxicillin have been extensively studied, particularly concerning its photodegradation in natural waters. Factors like hydrolysis, direct and indirect photolysis, and interactions with dissolved organic matter (DOM) significantly influence amoxicillin’s environmental fate. These studies highlight the importance of understanding the photochemical transformation of amoxicillin in natural water bodies (Xu et al., 2011).
5. Pharmaceutical Waste Management
The management of pharmaceutical waste, specifically the degradation of antibiotics like amoxicillin, has led to the development of innovative approaches. Metal-organic frameworks (MOFs) have been applied for the selective degradation of amoxicillin in biomedical wastes. These studies are pivotal for addressing the global challenge of antibiotic resistance, showcasing the potential of MOFs in degrading β-lactam antibiotics in solution (Paula et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Amoxicillin is a widely utilized beta-lactam antimicrobial drug. It is an aminopenicillin created by adding an extra amino group to penicillin to battle antibiotic resistance . Future research could focus on finding out if amoxicillin alone is effective in treating children and adults with uncomplicated acute otitis media .
Eigenschaften
IUPAC Name |
(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKJQFIKHAUIA-JJOYANBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)


![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)

